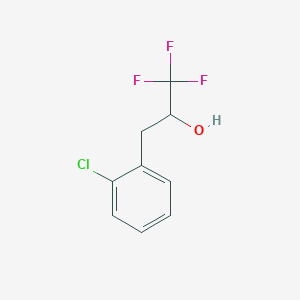
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: 3-(2-Chlorophenyl)-1,1,1-trifluoropropane.
Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as GABA receptors. These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
- 3-(2-Chlorophenyl)-1,1,1-trifluoropropane
Uniqueness
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where its structural attributes can be leveraged to design novel therapeutic agents .
Eigenschaften
Molekularformel |
C9H8ClF3O |
|---|---|
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H8ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI-Schlüssel |
HORWDZFWNBBEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
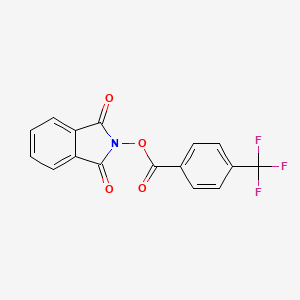
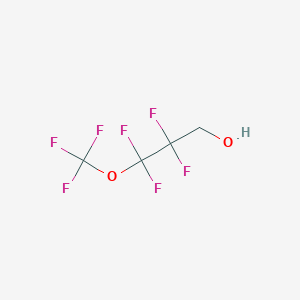
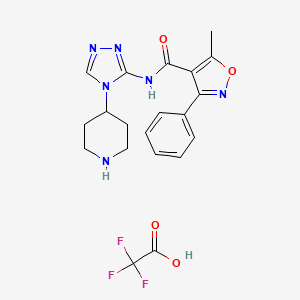
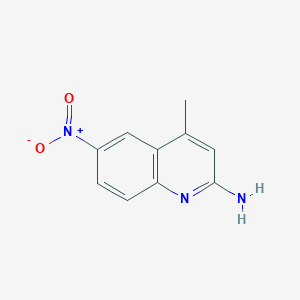
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
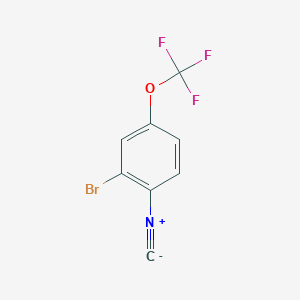


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
